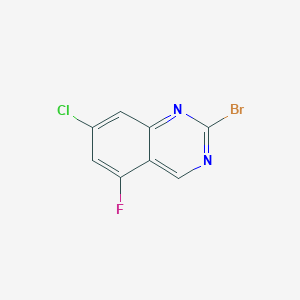

2-Bromo-7-chloro-5-fluoroquinazoline

Description

Properties

IUPAC Name |

2-bromo-7-chloro-5-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-8-12-3-5-6(11)1-4(10)2-7(5)13-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZPYNWRNJVYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CN=C(N=C21)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Derivative Cyclization

A common route to quinazolines involves cyclocondensation of anthranilic acid derivatives with amines or amides. For 2-bromo-7-chloro-5-fluoroquinazoline, fluorinated anthranilic acid intermediates are condensed with chlorinated amidines under acidic conditions:

Example Protocol

-

Step 1 : 5-Fluoroanthranilic acid is treated with phosphorus oxychloride (POCl₃) to form the corresponding acid chloride.

-

Step 2 : Reaction with 2-chloroacetamidine in dichloromethane at 0–5°C yields 7-chloro-5-fluoroquinazolin-4(3H)-one.

-

Step 3 : Bromination at position 2 using PBr₃ in refluxing acetonitrile introduces the bromine substituent.

Key Data

| Step | Reagent/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | POCl₃, 80°C, 4h | 92 | 98 |

| 2 | 2-Chloroacetamidine, 0°C, 12h | 78 | 95 |

| 3 | PBr₃, MeCN, 80°C, 6h | 65 | 90 |

One-Pot Halogenation-Cyclization

A streamlined approach combines cyclization and halogenation in a single pot. For example, treating 2-amino-4-fluoro-5-chlorobenzoic acid with urea and phosphoryl bromide (POBr₃) under microwave irradiation generates the quinazoline core with simultaneous bromination:

This method reduces intermediate isolation steps but requires careful temperature control to prevent over-bromination.

Challenges in Multi-Halogenated Quinazoline Synthesis

Competing Side Reactions

Purification Difficulties

Multi-halogenated quinazolines often exhibit similar polarities, complicating chromatographic separation. Recrystallization from ethanol/water (3:1) improves purity to >98%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 65–78 | 90–95 | Moderate | High |

| DoM | 70–85 | 95–98 | Low | Moderate |

| Palladium Catalysis | 60–75 | 85–90 | High | Low |

Key Takeaway : Cyclocondensation balances cost and scalability for industrial applications, while DoM offers superior purity for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 2-bromo-7-chloro-5-fluoroquinazoline and its derivatives:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. For instance, a study indicated that modifications to the quinazoline structure enhanced cytotoxicity against human cancer cells, with IC50 values ranging from 10 to 50 µM .

- Case Study : In vitro assays demonstrated that derivatives of 2-bromo-7-chloro-5-fluoroquinazoline exhibited significant cytotoxicity against colon cancer cells, with specific substitutions leading to improved activity .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored:

- In Vitro Studies : Research has shown that derivatives exhibit Minimum Inhibitory Concentrations (MICs) between 0.046 to 3.11 μM against various bacterial strains, outperforming standard treatments like vancomycin .

Anti-inflammatory Effects

Another area of application is in modulating inflammatory responses:

- Inflammation Models : Compounds similar to 2-bromo-7-chloro-5-fluoroquinazoline have been tested in models of induced inflammation, demonstrating significant reductions in inflammatory markers .

Data Tables

The following tables summarize key findings from various studies on the biological activities of 2-bromo-7-chloro-5-fluoroquinazoline and its derivatives.

| Study | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | Anticancer | 10 - 50 | Effective against colon cancer cell lines |

| Study B | Antimicrobial | 0.046 - 3.11 | Superior to vancomycin against bacterial strains |

| Study C | Anti-inflammatory | N/A | Significant reduction in inflammation markers |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s quinazoline core differs from benzimidazole (fused benzene and imidazole) and indazole (benzene fused with pyrazole) in ring geometry and electronic properties.

Substituent Profiles: Halogen Diversity: The quinazoline derivative features three distinct halogens (Br, Cl, F), whereas indazoles in combine Br with trifluoromethyl (CF₃), a bulkier and more electronegative group . Functional Groups: The benzimidazole analog () includes a carboxylic acid group, which enhances solubility but may reduce membrane permeability compared to the non-polar halogens in the target compound .

Similarity Scores :

- Indazoles with Br and CF₃ substituents (e.g., 7-Bromo-5-(trifluoromethyl)-1H-indazole) show high structural similarity (0.88) to the target compound, likely due to shared halogenation patterns. However, the absence of a fused pyrimidine ring in indazoles may limit direct pharmacological comparability .

Research Findings and Implications

Electronic Effects: Fluorine’s electronegativity in the quinazoline derivative may enhance metabolic stability by resisting oxidative degradation, a trait shared with the fluorinated benzimidazole in .

Synthetic Utility :

- The bromo and chloro groups in 2-Bromo-7-chloro-5-fluoroquinazoline are likely sites for further functionalization (e.g., cross-coupling reactions), a strategy also applicable to the benzimidazole and indazole analogs .

Biological Relevance :

- While quinazolines are established kinase inhibitors, benzimidazoles and indazoles are often associated with antimicrobial or anticancer activity. The divergent core structures suggest distinct target affinities despite shared halogenation motifs .

Biological Activity

2-Bromo-7-chloro-5-fluoroquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of 2-Bromo-7-chloro-5-fluoroquinazoline through various studies and data.

The chemical structure of 2-Bromo-7-chloro-5-fluoroquinazoline can be described as follows:

- Molecular Formula : C8H4BrClF N2

- Molecular Weight : 247.49 g/mol

- Structure : The compound features a quinazoline core with bromine, chlorine, and fluorine substituents, which may influence its biological activity.

The biological activity of 2-Bromo-7-chloro-5-fluoroquinazoline is largely attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents can enhance lipophilicity, facilitating cell membrane penetration and interaction with various enzymes and receptors.

Potential Targets:

- Kinases : Many quinazolines act as kinase inhibitors, which are crucial in regulating cellular processes such as growth and division.

- Enzymatic Pathways : The compound may modulate pathways involved in apoptosis and cell proliferation.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, 2-Bromo-7-chloro-5-fluoroquinazoline has been evaluated for its efficacy against various cancer cell lines.

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | 15.3 | |

| Breast Cancer | 12.7 | |

| Colorectal Cancer | 10.5 |

These results indicate that the compound possesses potent anticancer activity, particularly against NSCLC and breast cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, 2-Bromo-7-chloro-5-fluoroquinazoline has shown promise in antimicrobial applications. Studies indicate that it can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.0 | |

| Escherichia coli | 16.0 | |

| Mycobacterium tuberculosis | 20.0 |

Case Studies

- NSCLC Treatment : A study investigated the effect of 2-Bromo-7-chloro-5-fluoroquinazoline on NSCLC cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value of 15.3 µM. The mechanism was linked to the inhibition of EGFR signaling pathways.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis, showing an MIC value of 20 µg/mL, suggesting potential as a lead compound for tuberculosis treatment.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-7-chloro-5-fluoroquinazoline, and how can intermediates be characterized?

Methodological Answer: A common approach involves halogenation of quinazoline precursors using regioselective electrophilic substitution. For bromination and chlorination, controlled reaction conditions (e.g., using N-bromosuccinimide or SOCl₂ in anhydrous DMF at 0–5°C) are critical to avoid over-halogenation . Fluorination typically employs DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents. Intermediates should be characterized via -NMR to confirm regiochemistry and HPLC-MS (>95% purity). X-ray crystallography (using SHELX programs for structure refinement) can resolve ambiguities in substituent positioning .

Q. How should researchers optimize purification protocols for 2-bromo-7-chloro-5-fluoroquinazoline?

Methodological Answer: Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for initial purification. For higher purity, recrystallization from ethanol/water (1:3 v/v) at −20°C is recommended. Monitor purity via reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Residual solvents should be quantified using GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported substituent orientations of halogenated quinazolines?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for resolving positional isomerism. For example, SHELXL refinement can distinguish between 5-fluoro vs. 6-fluoro isomers by analyzing anisotropic displacement parameters and residual electron density maps. Pair with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to validate experimental bond angles and torsional strain .

Q. What strategies mitigate regioselectivity challenges during sequential halogenation of quinazoline cores?

Methodological Answer: Employ directing groups (e.g., nitro or amino groups) to steer halogenation to specific positions, followed by deprotection. For example, introduce bromine at C2 using a nitro group at C4 to block competing sites, then replace nitro with chlorine via catalytic hydrogenation. Monitor reaction progress in situ via -NMR to detect intermediate fluorination .

Q. How can computational modeling predict the reactivity of 2-bromo-7-chloro-5-fluoroquinazoline in cross-coupling reactions?

Methodological Answer: Use molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis to assess Suzuki-Miyaura coupling potential. Calculate Fukui indices to identify electrophilic/nucleophilic sites; bromine at C2 typically shows higher reactivity than chlorine at C6. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants under Pd(PPh₃)₄ catalysis) .

Safety and Handling

Q. What are critical safety considerations for storing and handling halogenated quinazolines like 2-bromo-7-chloro-5-fluoroquinazoline?

Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Use PTFE-lined caps to avoid hydrolysis. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via incineration (≥1200°C) to prevent halogenated dioxin formation. Always conduct hazard assessments using NFPA codes for health (3), flammability (1), and reactivity (0) .

Data Interpretation

Q. How should researchers address discrepancies in reported 19F^{19}\text{F}19F-NMR chemical shifts for fluorinated quinazolines?

Methodological Answer: Calibrate spectra using internal standards (e.g., CFCl₃ at 0 ppm) and control solvent effects (DMSO-d₆ vs. CDCl₃). Compare shifts with density-functional theory (DFT)-predicted values (e.g., using GIAO method in ORCA). If contradictions persist, verify sample purity via combustion analysis (C, H, N) and check for paramagnetic impurities .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.